molecular formula C18H17FN2O2 B5414941 N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5414941
M. Wt: 312.3 g/mol
InChI Key: HILXJFRRZJQDRX-FOWTUZBSSA-N
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Description

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic organic compound that belongs to the class of enaminones These compounds are characterized by the presence of an enamine group conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with ethylamine under acidic conditions to form the enamine intermediate.

    Aldol Condensation: The enamine intermediate then undergoes an aldol condensation with benzoyl chloride in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The enamine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(methylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(E)-3-(ethylamino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-20-18(23)16(12-13-8-10-15(19)11-9-13)21-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILXJFRRZJQDRX-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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